4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
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Description
The chemical compound 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine is of interest due to its potential biological activities and its structural complexity. The compound features a morpholine ring, which is a common motif in pharmaceuticals and agrochemicals, attached to a pyrazole ring that is further substituted with a thiazole group. These heterocyclic structures are often associated with various biological activities, making them valuable for chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related morpholine derivatives typically involves multistep synthetic routes that include the formation of the morpholine ring, followed by its functionalization with heterocyclic moieties such as thiazole and pyrazole rings. A key step in these syntheses is often the coupling of the morpholine ring to the pyrazole-thiazole unit, which can be achieved through nucleophilic substitution reactions, amidation, or other coupling techniques. The precise conditions for these reactions depend on the reactivity of the intermediates and the desired substitution pattern on the morpholine ring.
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including those substituted with pyrazole and thiazole rings, can be elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses reveal the conformation of the morpholine ring, the orientation of the substituents, and the overall molecular geometry. For compounds like 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine, structural analysis can provide insights into potential binding modes and interactions with biological targets.
Chemical Reactions and Properties
Morpholine derivatives exhibit a range of chemical reactivities that are influenced by the presence and position of heterocyclic substituents. The pyrazole and thiazole rings can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. These reactions can be exploited to further derivatize the compound or to probe its chemical properties.
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of heteroatoms and heterocycles affects the compound's polarity, hydrogen bonding capacity, and overall molecular shape, influencing its behavior in different solvents and at various temperatures.
Chemical Properties Analysis
The chemical properties of 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine, such as acidity, basicity, and reactivity towards various reagents, are shaped by the electronic effects of the substituents. The pyrazole and thiazole rings can impact the electron density distribution in the molecule, affecting its reactivity patterns and interactions with nucleophiles and electrophiles.
References:
- For synthesis and molecular structure analysis, see works by (Mamatha S.V et al., 2019) and (R. Alexander et al., 2008).
- For chemical reactions and properties, see works by (Chenfeng Zhou et al., 2016) and (S. Franklin et al., 2011).
- For physical and chemical properties analysis, refer to (Daniela Pires Gouvea et al., 2016) and (H. Lei et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[2-[4-(1,3-thiazol-2-yl)pyrazol-1-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-8-18-12(13-1)11-9-14-16(10-11)3-2-15-4-6-17-7-5-15/h1,8-10H,2-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABPKNMOLUDIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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